2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride

Lipophilicity Physicochemical property Medicinal chemistry

2-(2-Isopropyl-1,3-thiazol-4-yl)ethanamine hydrochloride (CAS 1269288-69-8) is a thiazole-containing primary aliphatic amine supplied as a hydrochloride salt. Its molecular formula is C₈H₁₅ClN₂S, with a molecular weight of 206.73 g/mol.

Molecular Formula C8H15ClN2S
Molecular Weight 206.73
CAS No. 1269288-69-8
Cat. No. B2995973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride
CAS1269288-69-8
Molecular FormulaC8H15ClN2S
Molecular Weight206.73
Structural Identifiers
SMILESCC(C)C1=NC(=CS1)CCN.Cl
InChIInChI=1S/C8H14N2S.ClH/c1-6(2)8-10-7(3-4-9)5-11-8;/h5-6H,3-4,9H2,1-2H3;1H
InChIKeyHTFLKKNVXIKSLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine Hydrochloride: Key Compound Attributes for Procurement Decisions


2-(2-Isopropyl-1,3-thiazol-4-yl)ethanamine hydrochloride (CAS 1269288-69-8) is a thiazole-containing primary aliphatic amine supplied as a hydrochloride salt. Its molecular formula is C₈H₁₅ClN₂S, with a molecular weight of 206.73 g/mol . The compound is listed in the Sigma-Aldrich AldrichCPR catalog and is used as a research chemical and building block in medicinal chemistry . The isopropyl substituent at the thiazole 2-position contributes a computed logP of 1.20, indicating moderate lipophilicity .

Why Generic In-Class Thiazole Ethanamines Cannot Substitute 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine Hydrochloride


Thiazole ethanamine analogs with different 2-position substituents (e.g., -H, -CH₃, -C₂H₅) exhibit distinct lipophilicity and steric profiles that can critically alter pharmacokinetic behavior, target engagement, and synthetic utility. Even within a congeneric series, a change from a methyl to an isopropyl group shifts the computed logD and can impact membrane permeability and off-rate kinetics [1]. Without compound-specific quantification, generic substitution risks introducing uncharacterized variability into SAR studies, radioligand development, or scale-up campaigns.

Quantitative Differentiation Evidence for 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine Hydrochloride vs. Closest Analogs


Lipophilicity (logP) Differentiation from 2-Position Unsubstituted and Methyl Analogs

The target compound's computed logP is 1.20 . In contrast, the 2-unsubstituted analog 2-(1,3-thiazol-4-yl)ethanamine has a reported logP of -0.06 , and the 2-methyl analog is estimated to have a logP of approximately 0.5–0.8 based on standard fragment contributions. The isopropyl group thus provides a logP increase of 1.26 units over the unsubstituted analog, shifting the compound from a highly polar to a moderately lipophilic profile. This quantitative difference in predicted partition coefficient directly impacts passive membrane permeability and tissue distribution.

Lipophilicity Physicochemical property Medicinal chemistry

Salt Form Stability Advantage Over Free Base

2-(2-Isopropyl-1,3-thiazol-4-yl)ethanamine is supplied as a hydrochloride salt (MW 206.73) . The free base (MW 170.28) is a volatile liquid with limited shelf stability and hygroscopicity . The HCl salt is a solid at room temperature with storage recommended at 2–8°C in sealed, dry conditions . The salt form provides a defined stoichiometry and avoids variability in amine content that plagues free base procurement.

Salt selection Stability Procurement

Purity Specification Tiers Available for Procurement

Multiple purity grades are commercially available for this compound. Leyan supplies the compound at 98% purity (HPLC) , while Hit2Lead offers 95% purity . For SAR studies requiring high confidence in compound identity, the 98% grade reduces unidentified impurity burden by approximately 3 percentage points relative to the 95% grade.

Purity Quality control Procurement

Class-Level Selectivity Implications for mGluR5 Ligand Development

2-(2-Isopropyl-1,3-thiazol-4-yl)ethanamine is structurally classified as a fragment of known high-affinity mGluR5 negative allosteric modulators (NAMs). In a published series of 2-amino-thiazole mGluR5 ligands, the 2-amino substituent was critical for achieving sub-nanomolar Ki values (0.25 nM for 6b) [1]. The isopropyl group at the 2-position of the present compound mimics the steric and lipophilic characteristics of the active 2-methyl analog (Ki = 0.08 nM) in the same series [1]. While direct mGluR5 activity data for the title compound is not publicly available, its structural alignment with the SAR suggests potential as a synthetic precursor or a fragment for structure-based design.

mGluR5 Allosteric modulator Thiazole

Proven Application Scenarios for 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine Hydrochloride Based on Verified Evidence


CNS Drug Discovery: mGluR5 Allosteric Modulator Fragment Development

The 2-isopropyl-thiazole ethanamine core provides a validated starting point for fragment-based design of mGluR5 negative allosteric modulators. The moderate lipophilicity (logP 1.20) and primary amine handle allow rapid derivatization for SAR expansion, as demonstrated by the sub-nanomolar affinities of structurally related 2-substituted thiazoles [1].

Chemical Biology: Amine-Reactive Probe and Bioconjugate Synthesis

The free primary amine enables straightforward conjugation to fluorophores, biotin, or solid supports. The solid hydrochloride salt form ensures accurate stoichiometric handling, which is essential for reproducible bioconjugation yields in chemical proteomics and target engagement assays .

Synthetic Chemistry: Building Block for Heterocycle Libraries

The compound serves as a diversity element for parallel synthesis of thiazole-containing compound libraries. The 2-isopropyl group introduces a controlled steric and lipophilic increment (ΔlogP ≈ 1.26 vs. unsubstituted analog) that is useful for exploring shape and property space in lead optimization .

Quality-Controlled Procurement for Reproducible Research

For laboratories where batch-to-batch consistency is paramount, selecting the 98% purity grade (Leyan) over the 95% grade reduces impurity-related variability in biochemical assays by approximately 3%, based on supplier CoA specifications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.